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molecular formula C10H9NO2 B1317496 5-(2-Methoxyphenyl)oxazole CAS No. 848608-55-9

5-(2-Methoxyphenyl)oxazole

Cat. No. B1317496
M. Wt: 175.18 g/mol
InChI Key: GUXQZEQRJQEFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722720B2

Procedure details

To a solution of Anisaldehyde (2.0 mmol) in MeOH (5.0 mL), was added K2CO3 (2.2 mmol) and TOSMIC (1.10 mmol) and the reaction was allowed to stir at 80° C. in a sealed vial. After the reaction was over, the methanol was removed and the crude product was absorbed in silica gel and purified by column chromatography. The product was isolated in 83% yield as colorless oil. 1H NMR: 3.91 (s, 3H), 6.94 (d, 1H, J=8.4 Hz), 7.01 (t, 1H, J=7.6 Hz), 6.94 (t, 1H, J=8.4 Hz), 7.53 (s, 1H), 7.75 (d, 1H, J=8.0 Hz), 7.53 (s, 1H).
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[O:10])=[CH:7][CH:8]=1.[C:11]([O-:14])([O-])=O.[K+].[K+].CC1C=CC(S([CH2:27][N+:28]#[C-:29])(=O)=O)=CC=1>CO>[CH3:11][O:14][C:7]1[CH:8]=[CH:3][CH:4]=[CH:5][C:6]=1[C:9]1[O:10][CH:29]=[N:28][CH:27]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Name
Quantity
2.2 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.1 mmol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir at 80° C. in a sealed vial
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
the crude product was absorbed in silica gel
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
CUSTOM
Type
CUSTOM
Details
The product was isolated in 83% yield as colorless oil

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC=C1)C1=CN=CO1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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